molecular formula C15H13N3O3 B11706655 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide

3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide

Cat. No.: B11706655
M. Wt: 283.28 g/mol
InChI Key: VNPBYFMDTCBKNK-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C15H13N3O3 It is a derivative of benzohydrazide, characterized by the presence of a nitro group and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
  • 3-nitro-N’-(1-phenylpentylidene)benzohydrazide
  • 3-nitro-N’-(1-phenylbutylidene)benzohydrazide

Uniqueness

3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a nitro group and a phenylethylidene moiety These features confer distinct chemical reactivity and biological activity compared to other benzohydrazide derivatives

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-nitro-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C15H13N3O3/c1-11(12-6-3-2-4-7-12)16-17-15(19)13-8-5-9-14(10-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-11+

InChI Key

VNPBYFMDTCBKNK-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.